4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester
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Overview
Description
endo-BCN-PEG2-NHS ester is a compound used primarily in click chemistry as a crosslinker. It contains an NHS ester group, which can label primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group is reactive with azide-tagged biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
endo-BCN-PEG2-NHS ester is synthesized through a series of chemical reactions involving the attachment of the BCN group to the PEG2-NHS ester backbone. The NHS ester reacts efficiently with primary amino groups in neutral or slightly basic buffers to form stable amide bonds .
Industrial Production Methods
Industrial production of endo-BCN-PEG2-NHS ester involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions
endo-BCN-PEG2-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The BCN group reacts with azide-tagged biomolecules under copper-free conditions.
Common Reagents and Conditions
Reagents: Primary amines, azide-tagged biomolecules, DMSO, DMF.
Conditions: Neutral or slightly basic pH, inert atmosphere, low temperatures for storage.
Major Products Formed
The major products formed from these reactions are amide bonds between the NHS ester and primary amines, and triazole linkages between the BCN group and azide-tagged biomolecules .
Scientific Research Applications
endo-BCN-PEG2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Labels proteins and oligonucleotides for various assays and studies.
Medicine: Facilitates drug delivery by conjugating therapeutic agents to targeting molecules.
Industry: Used in the production of bioconjugates and other specialized chemicals
Mechanism of Action
The mechanism of action of endo-BCN-PEG2-NHS ester involves the formation of stable amide bonds with primary amines and triazole linkages with azide-tagged biomolecules. These reactions are highly specific and efficient, making the compound valuable for bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
endo-BCN-PEG4-NHS ester: Contains a longer PEG spacer, increasing solubility in aqueous media.
endo-BCN-PEG8-NHS ester: Features an even longer PEG spacer for enhanced solubility and flexibility.
endo-BCN-PEG2-PFP ester: Similar to NHS ester but more stable in aqueous solutions.
Uniqueness
endo-BCN-PEG2-NHS ester is unique due to its balanced PEG spacer length, which provides adequate solubility while maintaining efficient reactivity with primary amines and azide-tagged biomolecules .
Properties
Molecular Formula |
C26H37N3O9 |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C26H37N3O9/c30-22(8-5-9-25(33)38-29-23(31)10-11-24(29)32)27-12-14-35-16-17-36-15-13-28-26(34)37-18-21-19-6-3-1-2-4-7-20(19)21/h19-21H,3-18H2,(H,27,30)(H,28,34) |
InChI Key |
HSFACMSIKKWASM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Origin of Product |
United States |
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